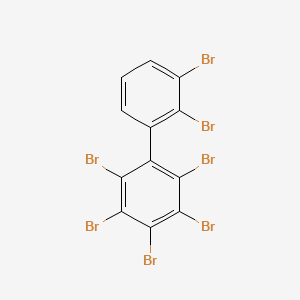

2,2',3,3',4,5,6-Heptabromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYDWVPKUOWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336778 | |

| Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35194-78-6, 955955-59-6 | |

| Record name | Heptabromobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Research

Global and Regional Environmental Prevalence Studies of PBB Congeners

Polybrominated biphenyls are considered global environmental pollutants. nih.gov Their detection in the biota of remote regions, far from production sites, confirms their capacity for long-range environmental transport. nih.govpops.int

Studies in Europe have identified 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) in fish from German and Swedish rivers at concentrations ranging from 0.3 to 0.6 µg/kg lipid. pops.int In the North Sea and Baltic Sea, hexabrominated biphenyls were the predominant congeners found in fish. pops.int For instance, PBB-153 concentrations in grey seals and osprey from the Baltic Sea were reported at 26 and 22 µg/kg lipid weight, respectively. pops.int

In the Arctic, PBBs have been found in wildlife, with concentrations of PBB-153 in samples from East Greenland ranging from 0.34 to 44.26 µg/kg lipid, the highest levels being in polar bears. pops.int

More recent studies in electronic waste dismantling areas in China have also investigated PBB congeners in human serum. While focusing on congeners like BB-1, BB-10, and BB-209, these studies highlight ongoing human exposure routes from e-waste. researchgate.net The total PBB concentrations (sum of 35 congeners) in serum from residents in these areas ranged from 229 to 1360 ng/g lipid. researchgate.net

Congener Profiles in Diverse Environmental Matrices

The distribution of PBB congeners varies significantly depending on the environmental medium, the source of contamination, and the geographical location.

PBBs exhibit strong adsorption to soil and sediment, contributing to their long-term persistence in these matrices. cdc.gov Information on the fate of PBBs in soil is limited, but studies show they are highly resistant to microbial degradation. pops.intcdc.gov

A significant source of soil contamination was the disposal of waste from PBB production. For example, soils from the bagging and loading areas of the Michigan Chemical Corporation, a former producer, had PBB concentrations as high as 3,500 mg/kg. cdc.gov Following the major contamination incident in Michigan where PBBs were accidentally mixed with cattle feed, soil samples were collected from numerous fields that had received manure from contaminated herds. researchgate.net Analysis of these soils showed a wide range of PBB concentrations, with no significant degradation observed after one year of incubation. researchgate.net Photodegradation is a potential pathway for the breakdown of PBBs, but it is limited to the soil surface. cdc.gov

| Location/Source | PBB Concentration Range (ppb) | Number of Fields |

| Michigan Farms (Contaminated Manure) | Not Detectable | 2 |

| Michigan Farms (Contaminated Manure) | 0.0 - 8.0 | 15 |

| Michigan Farms (Contaminated Manure) | 14 - 102 | 6 |

| Michigan Farms (Contaminated Manure) | 153 - 371 | 5 |

Table 1. PBB concentrations in soil from Michigan fields that received contaminated manure. researchgate.net

PBBs with six or fewer bromine atoms are known to bioconcentrate in aquatic organisms like fish. cdc.gov In the Great Lakes region, a legacy of PBB contamination is evident in the local biota. Studies of lake trout from Lakes Huron, Superior, Erie, and Ontario have detected several PBB congeners. cdc.gov The most prominent were PBB-153 and 2,2',4,5,5'-pentabromobiphenyl (B1595030) (PBB-101). cdc.gov PBBs were found in fish from Lake Huron's tributaries at concentrations of 15–15,000 μg/kg on a fat basis. cdc.gov

In European waters, PBB concentrations in marine fish have been reported in the range of 0.2 to 2.4 µg/kg lipid for PBB-153. pops.int Levels of PBB-153 in seals were found to be between 0.4 and 26 µg/kg lipid. pops.int The congener patterns in fish have been observed to differ depending on the capture site; for example, fish from German rivers showed higher proportions of nona- and octabromobiphenyls, whereas hexabromobiphenyls were dominant in fish from the North Sea and Baltic Sea. pops.int

| Location | Species | PBB Congener | Concentration (pg/g wet weight) |

| Lake Huron | Lake Trout | BB-153 | 2,083 |

| Lake Huron | Lake Trout | BB-101 | 633 |

| Lake Superior | Lake Trout | BB-153 | 189 |

| Lake Superior | Lake Trout | BB-101 | 42 |

Table 2. Mean concentrations of major PBB congeners in lake trout from the Great Lakes. cdc.gov

Although PBBs are generally less volatile than other persistent organic pollutants (POPs), evidence demonstrates their potential for long-range atmospheric transport. pops.int The presence of PBBs, particularly hexabromobiphenyl, in Arctic wildlife is a strong indicator of this phenomenon. pops.int Air samples taken from hazardous waste sites have also identified the presence of PBBs. cdc.gov Emissions to the air from manufacturing plants were a historical source of atmospheric PBBs. semanticscholar.org For example, air vents at the Michigan Chemical Corp. plant released PBBs, contributing to local and potentially wider environmental distribution. semanticscholar.org

Source Apportionment and Emission Pathway Analysis

The primary source of PBBs in the environment is linked to their commercial production and use, which occurred from 1970 to the late 1970s. nih.govcdc.gov

The vast majority of environmental PBB contamination originates from a few commercial products, most notably the hexabromobiphenyl mixture known as FireMaster®. pops.intpops.int The FireMaster BP-6 and FireMaster FF-1 products were the main PBB mixtures produced in the U.S. nih.govcdc.gov

The composition of these technical mixtures could vary from batch to batch. pops.intpops.int However, analysis has shown that they were predominantly composed of 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (PBB-180). pops.intnih.govpops.intnih.govpops.int The specific congener of interest, 2,2',3,3',4,5,6-Heptabromobiphenyl (B12702353) (PBB-173), has not been identified as a major component of these commercial mixtures. cdc.gov

The most significant release of PBBs into the environment resulted from an industrial accident in Michigan in 1973, where FireMaster® was mistakenly mixed into livestock feed. nih.gov This incident led to widespread contamination of the food chain and the environment, with disposal of contaminated animal carcasses and agricultural products in landfills further contributing to the environmental burden. cdc.govcdc.gov

| Compound | Percentage in FireMaster® Mixture |

| 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) | 53.9% - 80% |

| 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB-180) | 7.0% - 27.3% |

| Lower Brominated Congeners | Present |

| Mixed Bromochlorobiphenyls | Minor Components |

| Polybrominated Naphthalenes | Minor Components |

Table 3. General Composition of the Commercial PBB Mixture FireMaster®. pops.intnih.govpops.intpops.intnih.gov

Incidental Formation Pathways in the Environment

The compound this compound, also known as PBB-187, is not a primary component of commercial polybrominated biphenyl (B1667301) (PBB) mixtures. Its presence in the environment is largely attributed to the degradation of more highly brominated PBBs through various transformation processes. Research has identified several incidental pathways for the formation of PBB-187, primarily through the reductive debromination of higher brominated congeners under specific environmental conditions.

One of the significant pathways for the formation of PBB-187 is the anaerobic microbial debromination of octabromodiphenyl ethers (PBDEs). While structurally similar, PBDEs and PBBs can undergo comparable degradation processes. In a study investigating the debromination of PBDEs by anaerobic bacteria, the congener octa-BDE 203 was found to produce two major heptabrominated products. One of these was presumptively identified as PBB-187, formed through the removal of a bromine atom from the para position. berkeley.edu This microbial action resulted in PBB-187 constituting between 2 and 7 mole percent of the transformation products after a three-month incubation period. berkeley.edu The identification was made by a process of elimination, as a pure analytical standard for PBB-187 was not available for direct comparison. berkeley.edu

The table below summarizes the findings from the anaerobic debromination study of Octa-BDE 203.

Table 1: Anaerobic Debromination of Octa-BDE 203

| Precursor Compound | Transformation Process | Resulting Compound | Molar Percentage of Product |

|---|---|---|---|

| Octa-BDE 203 | Anaerobic Microbial Debromination | This compound (PBB-187) | 2 - 7% |

Further evidence of the environmental formation and persistence of PBB-187 comes from its detection in human tissues. A study analyzing PBB congeners in human breast milk from North Rhine-Westphalia, Germany, identified a characteristic pattern of PBBs. pops.int In this pattern, the most abundant congener was 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), followed by a peak that consisted of two heptabromobiphenyl isomers, one of which was this compound (PBB-187). pops.int The presence of PBB-187 in human milk indicates its formation in the environment and subsequent bioaccumulation through the food chain.

While photolytic and thermal degradation are known pathways for the breakdown of higher brominated PBBs into less brominated forms, specific quantitative data on the formation of PBB-187 through these processes are limited in the scientific literature. nih.govwho.int Pyrolysis of commercial hexabromobiphenyl mixtures in the absence of oxygen has been shown to produce lesser brominated biphenyls. nih.gov Similarly, the irradiation of highly brominated PBBs with ultraviolet light can lead to reductive debromination. nih.govsemanticscholar.org However, these studies have not specifically quantified the yield of PBB-187. The general understanding is that the environmental weathering of commercial PBB mixtures, which are complex formulations of various congeners, leads to a shift in the congener profile over time, favoring the accumulation of more persistent and sometimes more toxic, lower-brominated congeners like PBB-187. wur.nlcdc.gov

Environmental Fate and Transport Dynamics

Persistence and Environmental Longevity Assessments

Polybrominated biphenyls are known to be persistent organic pollutants (POPs). ontosight.aiontosight.ai Their chemical structure, featuring a biphenyl (B1667301) backbone with multiple bromine atoms, confers high thermal stability and resistance to degradation. ontosight.ai Research on PBBs, including congeners like 2,2',3,3',4,5,6-heptabromobiphenyl (B12702353), indicates a low potential for degradation in the environment. pops.int

Studies on the commercial PBB mixture FireMaster®, which contains heptabromobiphenyl congeners, have shown that these compounds are resistant to microbial degradation in soil. sci-hub.se Laboratory investigations have demonstrated that while photodegradation of some PBBs can occur, the process primarily results in the formation of lower-brominated biphenyls rather than complete breakdown. cdc.gov For instance, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), a major component of FireMaster®, resulted in its degradation to penta- and tetrabromobiphenyls. cdc.gov However, the extent to which this occurs under natural environmental conditions is not fully understood. pops.int The persistence of PBBs is further evidenced by their continued detection in environmental samples long after their production ceased. researchgate.net

Inter-Compartmental Partitioning and Distribution Mechanisms

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Due to their hydrophobic nature, PBBs, including this compound, have a strong tendency to adsorb to soil and sediment particles. cdc.govnih.gov This process is a major transport mechanism for PBBs in aquatic environments. cdc.gov The concentration of PBBs in river sediment has been found to be significantly higher than in the overlying water, confirming the importance of sorption to particulate matter. cdc.gov The degree of hydrophobic adsorption generally increases with the number of bromine atoms on the biphenyl structure and the organic content of the soil or sediment. nih.gov Consequently, PBBs with a higher bromine content, such as heptabromobiphenyls, are less soluble in water and more likely to bind strongly to sediment. nih.gov

In terrestrial environments, this compound exhibits strong adsorption to soil particles. pops.intcdc.gov This strong binding significantly limits its mobility in the soil column, and as a result, the leaching of PBBs from soil into groundwater is generally considered to be insignificant. cdc.gov The organic matter content of the soil is a primary factor influencing the adsorption of these nonionic, hydrophobic compounds. epa.gov Studies have shown that PBBs are strongly retained in various types of soil. researchgate.net

While PBBs have low vapor pressure, suggesting a low potential for volatilization, atmospheric transport can still occur. pops.intnih.gov Losses of PBBs to the atmosphere have been documented at manufacturing sites, primarily as particulate matter. pops.intmhlw.go.jp Once in the atmosphere, PBBs can be subject to long-range transport. pops.int The estimated volatilization half-life for hexabromobiphenyl is 23 days, suggesting that transport from water to the atmosphere via volatilization is not a major pathway. pops.int However, the detection of PBBs in remote regions like the Arctic indicates that long-range environmental transport does happen. pops.int

Bioaccumulation and Trophic Transfer Mechanisms

A significant concern regarding this compound and other PBBs is their potential to accumulate in living organisms and move up the food chain.

PBBs are lipophilic, meaning they have a high affinity for fats and lipids, which leads to their accumulation in the fatty tissues of organisms. ontosight.ai This property, combined with their persistence, results in bioaccumulation. In aquatic environments, PBBs can be taken up by organisms directly from the water. pops.int Studies have shown that fish can concentrate PBBs from the water column to levels thousands of times higher than the surrounding water. pops.int For example, fathead minnows exposed to low levels of PBBs in river water concentrated these compounds in their bodies by more than 10,000-fold within two weeks. pops.int

The degree of bioaccumulation can vary among different PBB congeners. PBBs with six or fewer bromine atoms tend to bioconcentrate significantly in fish, while those with more bromine atoms, like octabromo- and decabromobiphenyl, show less of a tendency to do so. cdc.gov Heptabromobiphenyls, such as this compound, are among the congeners that have been detected in various aquatic species. wam.go.jp

The following table summarizes key findings related to the environmental fate of PBBs, including congeners like this compound.

| Environmental Process | Key Findings | References |

| Persistence | PBBs are persistent organic pollutants with low degradation rates in soil and water. | ontosight.aiontosight.aipops.int |

| Sediment Sorption | Strongly adsorb to sediment particles, leading to higher concentrations in sediment compared to water. | cdc.govnih.gov |

| Soil Mobility | Low mobility in soil due to strong adsorption, limiting leaching to groundwater. | pops.intcdc.govresearchgate.net |

| Atmospheric Transport | Can be transported long distances in the atmosphere, primarily as particulate matter. | pops.intnih.govmhlw.go.jp |

| Bioaccumulation | High potential for bioaccumulation in aquatic organisms due to their lipophilic nature. | ontosight.aipops.intcdc.govpops.int |

Biomagnification Across Food Webs

The biomagnification of this compound, as with other polybrominated biphenyls (PBBs), is a significant concern due to its persistence and lipophilic nature. ontosight.ai While specific trophic magnification factors (TMFs) for the this compound congener (PBB 173) are not widely documented, the broader class of PBBs has been shown to biomagnify in both aquatic and terrestrial food webs, exhibiting behavior similar to that of polychlorinated biphenyls (PCBs). pops.intdmu.dk

Research indicates that PBBs have a high potential for biomagnification. pops.intmdpi.com Studies in various ecosystems have demonstrated increasing concentrations of PBBs at higher trophic levels. For instance, in marine environments, PBBs have shown indications of a higher biomagnification potential than polybrominated diphenyl ethers (PBDEs). pops.intdmu.dk A study focusing on the Greenland marine food web observed that while PBB concentrations were generally lower than PBDEs, the ratio of PBDEs to PBBs decreased at higher trophic levels, leading to nearly equal concentrations in top predators like polar bears. dmu.dk

Quantitative data from specific PBB congeners illustrate this phenomenon. A study in the Baltic Sea reported a biomagnification factor (BMF) of approximately 175 for 2,2',4,4',5,5'-hexabromobiphenyl (PBB 153) between herring (prey) and Baltic seals (predator), a level comparable to that of PCB congener 153. pops.intwam.go.jpmhlw.go.jp Further supporting this, lipid-based concentrations of PBB 153 in polar bears from East Greenland were found to be about 100 times higher than in their prey, the ringed seal. pops.intmhlw.go.jp

While data for PBB 173 is scarce, other heptabromobiphenyl isomers have been identified in biological samples, suggesting their capacity for bioaccumulation and transfer through the food chain. For example, two heptabromobiphenyl isomers, PBB 187 and PBB 182, were found to be the second most abundant PBB congeners in human milk samples after PBB 153. wam.go.jp The presence of these highly brominated congeners in humans, who are at the top of many food chains, underscores the potential for these compounds to biomagnify. mdpi.com

A comprehensive non-target screening of the Baltic Sea food web identified over 250 compounds that biomagnify, including 27 brominated compounds, highlighting the widespread potential for magnification of substances with properties similar to PBBs. Trophic magnification is typically assessed using TMFs, which represent the average increase in contaminant concentration per trophic level in an ecosystem. The lack of specific TMF values for this compound necessitates reliance on data from surrogate PBB congeners and the general understanding of PBB behavior in the environment.

Table 1: Examples of Polybrominated Biphenyl (PBB) Biomagnification

| PBB Congener | Food Chain Link / Ecosystem | Finding | Reference |

|---|---|---|---|

| PBB 153 (Hexabromobiphenyl) | Herring to Baltic Seal (Baltic Sea) | Biomagnification Factor (BMF) of ~175. | wam.go.jp, mhlw.go.jp |

| PBB 153 (Hexabromobiphenyl) | Ringed Seal to Polar Bear (East Greenland) | Concentration in polar bear ~100 times higher than in ringed seal (lipid basis). | pops.int, mhlw.go.jp |

| General PBBs | Marine Food Web (Greenland) | Indications of higher biomagnification potential than PBDEs; ratio of PBDE/PBB decreased at higher trophic levels. | dmu.dk |

| PBB 182 & PBB 187 (Heptabromobiphenyls) | Human Exposure (Food Chain) | Detected as the second most abundant PBB congeners in human milk after PBB 153, indicating accumulation. | wam.go.jp |

Bioavailability Studies in Environmental Systems

The bioavailability of this compound from environmental matrices like soil and sediment is a critical factor in its potential to enter food webs. PBBs as a group are known to be readily absorbed and to accumulate in organisms following prolonged exposure. mhlw.go.jp Their chemical stability and high lipid solubility facilitate their storage in the adipose tissues of organisms. semanticscholar.org

Studies on commercial PBB mixtures, which include heptabromobiphenyl congeners, provide insight into their environmental behavior. The widely used flame retardant mixture FireMaster BP-6 contained significant amounts of 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (PBB 180), ranging from 7.0% to 27.3%. cdc.govnih.gov Environmental contamination from the manufacturing and disposal of products containing these mixtures is a primary source of PBBs in soil and sediment. cdc.gov

Research on PBB-contaminated soils indicates that these compounds are strongly adsorbed to soil and sediment particles, which can limit their immediate bioavailability. cdc.gov However, degradation, although slow, can occur over long periods. In one study of soil from a former manufacturing site, the concentration of the main component of FireMaster, PBB 153, was significantly reduced over several years, with degradation products including pentabromobiphenyls and tetrabromobiphenyls. cdc.gov This degradation can alter the bioavailability of the remaining PBB mixture.

The uptake of PBBs from soil by plants appears to be limited. One study found no significant uptake of PBBs in orchard grass, alfalfa, and corn grown in contaminated soil. acs.org This suggests that the primary route of bioavailability for terrestrial organisms is not through direct plant consumption but through other exposure pathways, such as ingestion of contaminated soil.

The most significant real-world example of PBB bioavailability was the 1973 Michigan contamination incident, where FireMaster was accidentally mixed with livestock feed. This event demonstrated a clear pathway of bioavailability: from contaminated feed to cattle and other livestock, and subsequently to the human population that consumed the contaminated meat and dairy products. mdpi.comnih.gov This incident confirmed that PBBs are orally bioavailable and can accumulate in animal tissues to levels that pose a risk to consumers higher up the food chain.

Table 2: Research Findings on PBB Bioavailability

| Environmental Matrix/System | PBB Type Studied | Key Finding | Reference |

|---|---|---|---|

| Soil | FireMaster Mixture | PBBs are strongly adsorbed to soil particles. | cdc.gov |

| Soil-Plant System | PBB Mixture | No significant uptake of PBBs was observed in several crop species (orchard grass, alfalfa, corn). | acs.org |

| Contaminated Field Soil | FireMaster Mixture | Significant degradation of the principal hexabromobiphenyl component occurred over several years, forming lower brominated congeners. | cdc.gov |

| Animal Feed (Agricultural System) | FireMaster Mixture (including heptabromobiphenyls) | Demonstrated high oral bioavailability in livestock, leading to accumulation in animal products and subsequent human exposure. | mdpi.com, nih.gov |

| Aquatic Organisms | Hexabromobiphenyl | Considered readily absorbed and accumulates in the body after prolonged exposure. | mhlw.go.jp |

Transformation and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation of 2,2',3,3',4,5,6-heptabromobiphenyl (B12702353) primarily occurs through photolytic and thermal processes. These pathways are significant in the environmental breakdown of this persistent organic pollutant.

Photolytic degradation, driven by ultraviolet (UV) radiation, is a key abiotic process for the breakdown of PBBs. sci-hub.se Studies on various PBB congeners have shown that photolysis in proton-donating solvents, such as methanol, leads to reductive debromination, resulting in the formation of lower-brominated biphenyls. cdc.gov For instance, the irradiation of a commercial PBB mixture, FireMaster BP-6, which contains heptabromobiphenyls, resulted in the formation of pentabromobiphenyl and tetrabromobiphenyl. cdc.gov Research indicates that debromination happens most readily at the ortho positions of the biphenyl (B1667301) structure. semanticscholar.org While specific studies on the photolytic degradation of this compound are limited, the general principles of PBB photolysis suggest a stepwise removal of bromine atoms, leading to a variety of less-brominated congeners. The photolysis of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), a major component of FireMaster BP-6, is expected to produce 2,3',4,4',5-pentabromobiphenyl and subsequently 3,3',4,4'-tetrabromobiphenyl. cdc.gov

Table 1: Identified Photolytic Debromination Products of PBB Mixtures

| Original Compound(s) | Irradiation Conditions | Identified Products |

|---|---|---|

| FireMaster BP-6 (containing heptabromobiphenyls) | UV light (>286 nm) in methanol | Pentabromobiphenyl, Tetrabromobiphenyl |

This table is generated based on findings from studies on PBB mixtures and related congeners.

Polybrominated biphenyls are chemically stable and highly resistant to hydrolysis in aqueous environments. Their low water solubility and non-polar nature contribute to their persistence in aquatic systems. While specific hydrolytic stability investigations for this compound are not detailed in the available literature, the general characteristics of PBBs suggest that hydrolysis is not a significant degradation pathway under typical environmental conditions.

Biotic Degradation Mechanisms

Biotic degradation of this compound involves the action of microorganisms and metabolic processes within larger organisms. These pathways are crucial for the breakdown of this compound in biological systems.

Under anaerobic conditions, microorganisms in sediments have demonstrated the ability to biodegrade higher-brominated PBBs, including heptabromobiphenyls, through reductive debromination. cdc.govpops.int This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. pops.int Studies on FireMaster mixtures have shown that this biodegradation primarily involves debromination at the meta and para positions, with no observed removal of ortho bromines. cdc.gov In contrast, higher-brominated PBBs are generally resistant to biodegradation under aerobic conditions. cdc.gov While lower-brominated biphenyls may undergo aerobic degradation, the highly brominated structure of this compound makes it recalcitrant to this pathway. wam.go.jp

Once absorbed by environmental organisms, PBBs can undergo metabolic transformation. sci-hub.se The metabolism of PBBs is influenced by the degree and position of bromine substitution. Studies have indicated that PBBs are metabolized to hydroxylated derivatives through pathways similar to those for polychlorinated biphenyls (PCBs). sci-hub.se However, the extent of metabolism for highly brominated congeners like this compound is expected to be limited due to steric hindrance. The primary route of excretion for metabolized PBBs is through the feces. It is important to note that due to their lipophilic nature, PBBs tend to bioaccumulate in the fatty tissues of organisms. ontosight.ai

Advanced Analytical Methodologies for Congener Specific Analysis

Gas Chromatography-Based Techniques

Gas chromatography (GC) is a cornerstone for the analysis of PBBs. cdc.gov It allows for the separation of individual congeners from complex mixtures, which is crucial for understanding the environmental fate and toxicity of these compounds. cdc.govsccwrp.org

Capillary gas chromatography (GC) is indispensable for the separation of individual PBB congeners. cdc.gov The use of capillary or high-resolution gas chromatography (HRGC) columns is essential for resolving the complex mixtures of PBB isomers found in environmental and biological samples. cdc.govsccwrp.org The separation of PBBs is influenced by their lower volatility compared to polychlorinated biphenyls (PCBs), necessitating higher temperatures and specific stationary phases for effective analysis. cdc.gov

The elution of PBB congeners is dependent on the degree and position of bromine substitution. tandfonline.com Generally, retention time increases with a greater number of bromine atoms. cdc.gov However, the specific substitution pattern significantly influences the elution order. For instance, in a study analyzing PBBs in environmental samples, two separate GC analyses were required to adequately separate the lower brominated isomers while still achieving sharp peaks for the higher brominated congeners. epa.gov

The optimization of GC conditions, such as temperature programming and the choice of the capillary column, is critical for achieving baseline resolution of key congeners. chromatographyonline.com For example, a DB-XLB WCOT column with a specific temperature program has been shown to provide optimized resolution for various PBB and polybrominated diphenyl ether (PBDE) congeners. chromatographyonline.com The development of methods to predict the retention times of all 209 PBB congeners based on a limited number of available standards is a significant advancement for comprehensive congener-specific analysis. researchgate.net

Table 1: GC Conditions for PBB Analysis

| Parameter | Condition 1 (Higher Isomers) epa.gov | Condition 2 (Lower Isomers) epa.gov |

|---|---|---|

| Column | 45 cm x 0.2 cm i.d. glass, 2% OV-101 on Gas-Chrom Q | 45 cm x 0.2 cm i.d. glass, 2% OV-101 on Gas-Chrom Q |

| Temperature Program | 220-300°C at 12°C/min | 150-300°C at 20°C/min |

| Purpose | Elute higher isomers quickly for sharp peaks | Separate lower isomers |

The electron-capture detector (ECD) is a highly sensitive and selective detector for halogenated compounds like PBBs, making it a primary tool for their analysis in environmental monitoring. cdc.govumich.edu GC-ECD was the main analytical technique used in the initial investigations of PBBs in the 1970s. cdc.gov It offers exceptional sensitivity to highly brominated compounds, and its response generally increases with the degree of bromination. cdc.gov

GC-ECD has been widely applied to determine PBB residues in various matrices, including soil, sediment, fish, and dairy products. epa.gov Despite its sensitivity, GC-ECD has limitations. It can be prone to false positives due to co-eluting compounds, especially in complex environmental samples. nih.gov Therefore, confirmation of PBB identity using a more specific technique like mass spectrometry is often necessary. cdc.gov Modern methods often use GC-ECD for quantification, but with improved capillary columns for better separation than was available in early studies. nih.gov

While GC-ECD is a powerful tool, its response can vary between different PBB congeners, making accurate quantification of mixtures challenging without proper calibration standards for each congener. umich.edu

Mass Spectrometry Approaches for Enhanced Specificity

Mass spectrometry (MS) coupled with GC provides a higher level of specificity and is indispensable for the definitive identification of PBB congeners. cdc.govcdc.gov It can distinguish between co-eluting compounds that would interfere with ECD analysis. cdc.gov

Selected ion monitoring (SIM) is a GC-MS technique that enhances sensitivity and selectivity for trace analysis of PBBs. epa.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes. epa.govchrom-china.com This significantly reduces background noise and allows for lower detection limits. researchgate.net

GC-MS in SIM mode has been used for the qualitative and quantitative analysis of PBB congeners in human serum and other biological matrices. chrom-china.com For heptabromobiphenyls, a characteristic ion at m/e 706 is monitored. epa.gov The use of multiple ions and their theoretical isotopic abundance ratios can be used to confirm the presence of brominated compounds. epa.gov While highly sensitive, SIM can still be affected by co-eluting compounds that share the same monitored ions. nilu.no

Table 2: Monitored Ions for PBB Analysis by GC/MS-SIM

| Compound | Retention Time (min) | Ion(s) Monitored |

|---|---|---|

| Heptabromobiphenyl | ~2.5 | 706 |

| Octabromobiphenyl | ~7.8 | 784 |

| Nonabromobiphenyl | ~8.2 | 862 |

| Decabromobiphenyl | ~10.2 | 942 |

Data from a 1979 EPA study; retention times are specific to the conditions used. epa.gov

High-resolution mass spectrometry (HRMS) provides the highest level of certainty for the identification of PBB congeners. cdc.gov HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. nih.gov This capability is crucial for distinguishing PBBs from other co-eluting compounds that may have the same nominal mass but a different exact mass.

GC-HRMS is considered a gold standard for the analysis of PBBs and other brominated flame retardants. nilu.no It has been used to identify PBBs in various samples, including food contact articles and environmental matrices. researchgate.net For instance, a study on brominated flame retardants in human serum and air utilized GC-HRMS to achieve the low detection limits necessary to measure these compounds in background samples. The use of isotope dilution with HRGC/HRMS is a powerful method for detecting PBBs in samples like fish tissue. epa.gov

Sample Preparation and Cleanup Protocols for Complex Environmental Matrices

The analysis of 2,2',3,3',4,5,6-Heptabromobiphenyl (B12702353) in complex environmental matrices such as soil, sediment, and biota requires extensive sample preparation and cleanup to remove interfering compounds. cdc.gov The specific methods used depend on the sample matrix. cdc.gov

The general workflow involves several key steps:

Extraction : PBBs are typically extracted from solid samples using solvent extraction techniques like Soxhlet extraction. nih.gov Solvents such as toluene (B28343) or hexane/diethyl ether are commonly used. nih.gov Pressurized liquid extraction (PLE) has also been optimized for the simultaneous extraction of PBBs and other halogenated compounds from soil and sediment. researchgate.netnih.gov

Lipid Removal : For biological samples with high-fat content, lipids must be removed as they can interfere with the analysis. This is often achieved through treatment with concentrated sulfuric acid or by using gel permeation chromatography (GPC). cdc.gov

Cleanup and Fractionation : Chromatography on adsorbents like Florisil, silica (B1680970) gel, or alumina (B75360) is used to remove remaining interferences and to separate PBBs from other classes of compounds, such as PCBs. cdc.govnih.gov For example, a multi-layer cartridge with activated silica gel and sulfuric acid-impregnated silica gel has been used to purify serum extracts. chrom-china.com In some methods, activated copper is added to remove sulfur from sediment and soil extracts. nih.govnih.gov

These rigorous cleanup procedures are essential to obtain clean extracts that allow for accurate and sensitive analysis by GC-ECD or GC-MS. cdc.govnih.gov High recoveries, typically in the range of 74-98%, are achievable with these methods for environmental samples. cdc.gov

Extraction Techniques from Solid, Liquid, and Biotic Samples

The choice of extraction technique for this compound is highly dependent on the sample matrix. The fundamental goal is to quantitatively transfer the analyte from the sample into a solvent, from which it can be further purified and analyzed. cdc.govnih.gov

Solid Samples (e.g., Soil, Sediment, Plastics): For solid matrices like soil and sediment, solvent extraction is commonly employed. This often involves techniques like Soxhlet extraction or pressurized liquid extraction (PLE), which use organic solvents to draw the PBBs from the sample material. researchgate.netiarc.fr The extraction procedure for soils may be adapted from methods developed for other halogenated compounds like pesticides and polychlorinated biphenyls (PCBs). epa.gov For plastic samples, dissolution of the polymer followed by precipitation is a common pretreatment step before extraction. researchgate.net

Liquid Samples (e.g., Water, Air): Analysis of PBBs in air involves drawing a known volume of air through a filter (like a glass fiber filter) and a solid sorbent (like polyurethane foam, PUF) to capture both particulate-bound and vapor-phase compounds. epa.gov The filter and sorbent are then extracted with an appropriate solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the predominant techniques used to concentrate the analytes and remove them from the aqueous phase. iarc.fr

Biotic Samples (e.g., Adipose Tissue, Serum, Milk): Biotic samples present a significant challenge due to their high lipid content, which can interfere with analysis. nih.govcdc.gov Extraction methods must efficiently recover the lipophilic PBBs while minimizing co-extraction of lipids. Common methods include liquid-liquid extraction using solvent systems like hexane/dichloromethane or methyl tert-butyl ether/methanol/water. nih.govnih.gov For serum and plasma, SPE is also a viable technique. cdc.gov A minimum of 2 grams of fat may be necessary to achieve sufficient sensitivity for analysis in adipose tissue. afmps.be

A summary of common extraction techniques is provided in the table below.

| Sample Type | Extraction Technique | Key Considerations |

| Solid | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | Requires appropriate solvent selection and optimization of temperature and pressure. researchgate.netiarc.fr |

| Liquid | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | SPE cartridges must be selected for affinity to PBBs; LLE requires solvent immiscibility. iarc.fr |

| Biotic | Liquid-Liquid Extraction, Solid-Phase Extraction | High lipid content requires robust extraction and subsequent cleanup steps. nih.govcdc.gov |

| Air | Polyurethane Foam (PUF) with Glass Fiber Filter (GFF) | Captures both particulate and vapor phases for subsequent solvent extraction. epa.gov |

Interference Removal and Fractionation Strategies

Following extraction, the crude extract contains the target analyte along with a variety of co-extracted matrix components (e.g., lipids, pigments, humic acids) that can interfere with instrumental analysis. nih.govcdc.gov Therefore, comprehensive cleanup and fractionation are essential for accurate, congener-specific quantification of this compound.

The most significant interference in biotic samples is from lipids. nih.gov Two primary strategies for lipid removal are destructive methods, such as concentrated sulfuric acid treatment, and non-destructive methods, like gel permeation chromatography (GPC). nih.govafmps.be Sulfuric acid treatment effectively destroys lipids but can also degrade certain sensitive analytes. nih.gov GPC separates compounds based on their molecular size, effectively removing large lipid molecules from the smaller PBBs. nih.gov More than 99% of lipids must be removed prior to analysis by gas chromatography. nih.gov

After initial cleanup, the extract is often subjected to fractionation using column chromatography to separate PBBs from other classes of co-extracted compounds, such as PCBs or polybrominated diphenyl ethers (PBDEs). nih.govnilu.no Adsorbents like silica gel, Florisil, and alumina are commonly used. nih.govcdc.gov

Silica Gel Chromatography: This is a widely used technique. The extract is loaded onto a silica column, and different fractions are eluted using solvents of increasing polarity. For instance, a first fraction eluted with hexane:DCM might contain the PBBs, while a second, more polar fraction would contain other compounds. nih.gov

Florisil Chromatography: This is another common adsorptive cleanup method used to separate analytes from interfering compounds. cdc.govnilu.no

Multi-layer Silica Columns: Columns containing layers of neutral, acidic, and/or basic silica can provide enhanced separation and cleanup. iarc.fr

These fractionation steps are critical not only for removing interferences but also for isolating specific classes of halogenated compounds from one another, which is vital for congener-specific analysis. nih.gov

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are indispensable for generating reliable and legally defensible data in the analysis of this compound. epa.govreagecon.com These measures ensure the accuracy, precision, and comparability of analytical results. reagecon.com

Development and Utilization of Congener-Specific Reference Standards

The cornerstone of accurate quantification in congener-specific analysis is the availability of pure, certified reference standards. reagecon.cominchem.org For PBBs, this involves synthesizing and isolating individual congeners to a high degree of purity. epa.gov While commercial mixtures like FireMaster® contained a variety of PBBs, including heptabromobiphenyls, their exact composition varied, making them unsuitable as primary quantification standards. cdc.govcdc.gov

The synthesis of individual PBB congeners has been accomplished, but reference materials are available for only a limited number of the 209 possible congeners. inchem.orgcdc.gov The availability of a standard for this compound (PBB-173) allows for its direct identification and quantification. Laboratories typically prepare stock solutions of these standards in solvents like isooctane, from which working solutions for calibration curves are made. afmps.bereagecon.com

In practice, a standard mixture of known pure PBB isomers is analyzed at the beginning and end of each analytical run, and periodically throughout the day, to monitor the stability and performance of the analytical system. epa.gov Isotope-labeled internal standards are also crucial. These are compounds identical to the target analyte but with one or more atoms replaced by a heavier isotope (e.g., ¹³C). They are added to the sample at the beginning of the analytical procedure and are used to correct for losses during extraction and cleanup and for variations in instrument response, thereby improving accuracy and precision. nih.gov

Method Detection and Quantification Limits in Complex Environmental Samples

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The limit of quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Achieving low detection limits for this compound is challenging due to matrix interference and the need for extensive cleanup, which can lead to analyte loss. nih.govafmps.be However, modern analytical instruments, particularly high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS), offer exceptional sensitivity.

A 1982 EPA report on the analysis of PBBs in environmental samples noted the detection of heptabromobiphenyl in 12% of the samples analyzed. epa.gov More recent studies have achieved much lower detection limits. For example, in the analysis of human serum, limits of detection (LODs) for PBB congeners can be in the low picogram per milliliter (pg/mL) range. nih.gov The limit of quantitation for PBB residues is typically around 0.1 µg/kg in soil and 0.7 µg/kg in sediment. cdc.gov The instrumental sensitivity tends to decrease for higher brominated compounds. epa.gov

The table below presents typical detection and quantification limits for PBBs in various matrices. It is important to note that these values can vary significantly depending on the specific congener, the complexity of the matrix, the sample size, and the analytical instrumentation used.

| Matrix | Analyte Group | Method | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) |

| Soil | PBBs | GC-MS | LOQ: ~0.1 µg/kg cdc.gov |

| Sediment | PBBs | GC-MS | LOQ: ~0.7 µg/kg cdc.gov |

| Human Serum | PBB Congeners | GC-MS | LOD: 1-5.6 pg/mL nih.gov |

| Adipose Tissue | PBDEs/PBBs | GC-MS/MS | LOD: 0.7-6.5 pg/mL researchgate.net |

Theoretical and Computational Chemistry Studies

Structure-Activity Relationships (SAR) for Environmental Behavior

Structure-Activity Relationships (SARs) are qualitative assessments that link a chemical's structure to its potential environmental activity. For PBBs, including the heptabromo congener, the number and position of bromine atoms on the biphenyl (B1667301) rings are key determinants of their environmental fate. iarc.fr

Key SAR findings for PBBs relevant to 2,2',3,3',4,5,6-Heptabromobiphenyl (B12702353) include:

Persistence: A higher degree of bromination generally leads to increased resistance to degradation. wur.nl Heptabromobiphenyls are thus expected to be highly persistent in the environment.

Bioaccumulation: The lipophilicity (tendency to dissolve in fats) of PBBs, which contributes to their bioaccumulation in organisms, is influenced by the bromine substitution pattern. Increased bromination can enhance lipophilicity up to a certain point.

Toxicity: The planarity of the biphenyl rings, which is affected by the number of bromine atoms in the ortho positions (2, 2', 6, and 6'), plays a significant role in the toxicity of PBBs. iarc.fr Congeners that can adopt a more planar configuration are generally more toxic. iarc.frtandfonline.com

Metabolism: The potential for a PBB congener to be metabolized is related to the presence of adjacent non-brominated carbon atoms. who.int

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Processes

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical equations that predict the environmental properties and fate of chemicals based on their molecular descriptors. These models are invaluable for estimating parameters that are difficult to measure experimentally.

For PBBs, QSAR models have been developed to predict a range of environmental fate processes:

Octanol-Water Partition Coefficient (Kow): This parameter indicates a chemical's tendency to partition between fatty tissues and water, and is a key indicator of bioaccumulation potential. The log Kow for this compound is high, suggesting a strong tendency for bioaccumulation.

Soil and Sediment Adsorption (Koc): QSPR (Quantitative Structure-Property Relationship) models, a subset of QSAR, can predict the organic carbon/water partition coefficient (Koc), which describes how strongly a chemical will bind to soil and sediment. d-nb.info PBBs, being hydrophobic, are known to adsorb strongly to soil and sediment. cdc.gov

Atmospheric Half-Life: QSAR models can estimate the rate at which a chemical will react with hydroxyl (OH) radicals in the atmosphere, a primary degradation pathway in the air. cdc.govcdc.gov Based on structure-activity relationships, the atmospheric half-life of a hexabromobiphenyl was estimated to be 182 days. cdc.gov

Long-Range Transport: Models have been developed to predict the long-range environmental transport potential of halogenated biphenyls, which is a significant concern for persistent organic pollutants. pjoes.com

A summary of predicted properties for a related heptabromobiphenyl congener (PBB 193) is provided in the table below.

Table 1: Predicted Properties for 2,3,3',4',5,5',6-Heptabromobiphenyl (PBB 193)

| Property | Value | Method |

| Molecular Weight | 706.5 g/mol | Computed by PubChem |

| XLogP3 | 8.4 | Computed by XLogP3 |

| Monoisotopic Mass | 699.45184 Da | Computed by PubChem |

| Data sourced from PubChem for a similar heptabromobiphenyl congener. nih.gov |

Computational Predictions of Environmental Half-Lives and Degradation Pathways

Computational models can provide estimates for the environmental persistence of chemicals like this compound by predicting their half-lives in different environmental compartments (air, water, soil, sediment). These predictions are often based on calculated reaction rates with degrading species or through modeled biodegradation processes.

Atmospheric Degradation: The primary atmospheric degradation pathway for PBBs is reaction with hydroxyl (OH) radicals. cdc.gov The rate of this reaction, and thus the atmospheric half-life, can be estimated using computational programs. For example, the estimated atmospheric half-life for hexabromocyclododecane, another brominated flame retardant, is 1.8 days based on such calculations. wur.nl

Biodegradation: PBBs are generally resistant to microbial degradation. wur.nl However, computational models can help predict potential degradation pathways, such as reductive debromination, which may occur under anaerobic conditions in sediments. who.int Studies on other PBBs have shown that lower brominated congeners can be formed through this process. cdc.gov

Photolysis: While photolysis (degradation by light) can occur, its importance in the environment is not fully understood. cdc.gov

Table 2: Predicted Environmental Half-Lives for Similar PBBs

| Environmental Compartment | Predicted Half-Life | Notes |

| Air | 182 days (for hexabromobiphenyl) | Based on reaction with OH radicals. cdc.gov |

| Soil | Exceeds 10 years (for hexa- and hepta-brominated PBBs) | Due to resistance to microbial degradation. |

| Freshwater | 180–220 days | Reported for a heptabromobiphenyl under specific conditions (pH 7, 25°C, dark). |

| Marine Sediment | 350–400 days | Reported for a heptabromobiphenyl. |

Molecular Dynamics Simulations for Environmental Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique that models the physical movements of atoms and molecules over time. monash.edunih.gov This allows for a detailed, atomistic-level understanding of how compounds like this compound interact with their environment.

MD simulations can be used to investigate:

Adsorption to Surfaces: These simulations can model the binding of PBBs to soil organic matter, sediment particles, and activated carbon. mdpi.com This provides insights into the strength and nature of these interactions, which are critical for understanding the mobility and bioavailability of the compound. monash.edu

Membrane Permeation: MD simulations can be used to study how PBBs cross biological membranes, a key step in bioaccumulation.

Interactions with Biological Macromolecules: By simulating the interaction of PBBs with proteins and other biological molecules, researchers can gain a better understanding of their mechanisms of toxicity.

Recent studies using molecular simulations have demonstrated their utility in predicting the adsorption capacity of various pollutants on different materials, offering a cost-effective way to screen for effective remediation strategies. monash.edumdpi.com For instance, simulations can calculate adsorption energies, which indicate the strength of binding between the pollutant and an adsorbent material. mdpi.com

Environmental Remediation and Management Strategies for Pbb Contaminated Sites

In Situ and Ex Situ Remediation Technologies

Remediation strategies for PBB-contaminated sites can be broadly categorized as in situ (treatment at the contamination site) and ex situ (involving excavation and off-site treatment). nih.govvertasefli.co.uk In situ techniques are often preferred as they are generally less expensive and minimize the disturbance of the site. nih.govvertasefli.co.uk Ex situ methods, while typically more costly, allow for greater control over the treatment process and can achieve higher efficiencies in shorter timeframes. vertasefli.co.uk

Bioremediation harnesses natural biological processes to break down or transform contaminants into less harmful substances. vertasefli.co.ukiiardjournals.org It is considered an environmentally friendly and cost-effective approach to managing contaminated sites. iiardjournals.orgmdpi.com

Microbial Degradation: This process utilizes microorganisms, such as bacteria and fungi, to metabolize PBBs. vertasefli.co.uknih.gov Some microbes can use these contaminants as a source of carbon and energy, breaking them down into less toxic compounds. nih.govcore.ac.uk The effectiveness of microbial degradation depends on several factors, including the specific microbial strains present, temperature, pH, and the availability of nutrients and electron acceptors. researchgate.net Both anaerobic and aerobic microbial processes have been investigated for the degradation of brominated compounds. Anaerobic microorganisms can reductively debrominate PBBs, a process where bromine atoms are removed from the biphenyl (B1667301) structure. nih.gov Aerobic bacteria can then further degrade the resulting lesser-brominated biphenyls. nih.gov Strategies to enhance microbial degradation include:

Biostimulation: This involves the addition of nutrients, oxygen, or other amendments to the contaminated soil or water to stimulate the growth and activity of indigenous PBB-degrading microorganisms. vertasefli.co.uktandfonline.com

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with known PBB-degrading capabilities to the contaminated site to supplement the native microbial population. nih.goviiardjournals.org

Phytoremediation: This "green" technology uses plants to remove, contain, or degrade contaminants in soil and water. core.ac.ukmdpi.com For PBBs, several phytoremediation mechanisms are relevant:

Phytoextraction: Plants absorb contaminants from the soil through their roots and accumulate them in their harvestable tissues (shoots and leaves). These plants can then be harvested and disposed of, effectively removing the PBBs from the site. epa.gov

Phytodegradation: Plants and the microorganisms in their root zone (rhizosphere) can produce enzymes that break down PBBs. mdpi.com

Phytostabilization: Plants can reduce the mobility and bioavailability of PBBs in the soil by preventing erosion, leaching, and airborne transport. iiardjournals.org

| Bioremediation Approach | Description | Key Mechanisms | Advantages | Limitations |

| Microbial Degradation | Utilizes microorganisms (bacteria, fungi) to break down PBBs. vertasefli.co.uknih.gov | Reductive debromination (anaerobic), oxidative degradation (aerobic). nih.gov | Cost-effective, can lead to complete mineralization. nih.gov | Can be slow, effectiveness is site-specific. researchgate.net |

| Phytoremediation | Uses plants to clean up contaminated soil and water. core.ac.ukmdpi.com | Phytoextraction, phytodegradation, phytostabilization. iiardjournals.orgmdpi.comepa.gov | Aesthetically pleasing, low cost, applicable to large areas. mdpi.com | Limited to the root zone, can be a slow process. |

Chemical remediation employs chemical reactions to transform PBBs into less toxic substances. mdpi.com These methods can often be faster than bioremediation but may require the addition of chemicals to the environment. nih.gov

Chemical Oxidation: Advanced Oxidation Processes (AOPs) generate highly reactive radicals, such as hydroxyl radicals, that can non-selectively oxidize and degrade PBBs. nih.gov Technologies like Fenton's reagent (iron catalyst and hydrogen peroxide) and persulfate oxidation have shown effectiveness in degrading similar compounds like PCBs, with removal efficiencies ranging from 77-99%. nih.gov The combustion of PBBs can also lead to oxidation, though this can potentially form toxic byproducts like polybrominated dibenzofurans (PBDFs). nih.gov

Chemical Reduction: Reductive dechlorination using materials like zero-valent iron (ZVI) has been effective for chlorinated compounds and shows promise for PBBs. nih.gov In this process, ZVI acts as an electron donor, leading to the removal of bromine atoms from the PBB molecule.

| Chemical Remediation Technique | Description | Reagents/Methods | Advantages | Limitations |

| Chemical Oxidation | Uses strong oxidizing agents to break down PBBs. nih.gov | Fenton's reagent, persulfate, ozonation. nih.gov | Rapid degradation, can treat a wide range of contaminants. nih.gov | Potential for byproduct formation, cost of reagents. nih.gov |

| Chemical Reduction | Uses reducing agents to remove bromine atoms from PBBs. nih.gov | Zero-valent iron (ZVI). nih.gov | Effective for halogenated compounds. nih.gov | Can be affected by soil pH and organic matter content. nih.gov |

Physical remediation methods focus on separating or immobilizing the contaminants rather than destroying them. mdpi.com

Adsorption: This technique involves using materials with a high affinity for PBBs, such as activated carbon, to bind the contaminants and prevent their migration. This method is often used as a polishing step in water treatment.

Soil Washing: This ex situ process uses a liquid solution (often water with additives like surfactants, acids, or chelating agents) to scrub excavated soil and separate the contaminants from the soil particles. researchgate.netfrtr.gov The effectiveness depends on the soil type and the specific contaminants, with removal efficiencies for similar compounds varying widely. frtr.gov The resulting concentrated contaminant stream and washing fluid require further treatment. frtr.gov

Containment: This involves physically isolating the contaminated area to prevent the spread of PBBs. epa.gov This can be achieved through the use of physical barriers such as caps, liners, and slurry walls. epa.gov While it does not remove the contamination, it is a common management strategy for large, intractable sites.

| Physical Remediation Method | Description | Techniques | Advantages | Limitations |

| Adsorption | Binds contaminants to a sorbent material. | Activated carbon. | Effective for low concentrations in water. | Does not destroy contaminants, requires disposal of spent sorbent. |

| Soil Washing | Separates contaminants from soil using a washing solution. frtr.gov | Water with surfactants, acids, or chelating agents. researchgate.netfrtr.gov | Reduces the volume of contaminated material. frtr.gov | Generates contaminated wastewater, less effective on fine-grained soils. frtr.gov |

| Containment | Isolates contaminated material to prevent migration. epa.gov | Caps, liners, slurry walls. epa.gov | Cost-effective for large sites, prevents exposure. | Contamination remains on-site, requires long-term monitoring. |

Contaminated Site Assessment and Management Frameworks

Effective management of PBB-contaminated sites begins with a thorough site assessment. This process typically follows a tiered approach to characterize the nature and extent of contamination and to evaluate the potential risks to human health and the environment. nepc.gov.au

Frameworks for managing contaminated sites, such as those developed by environmental protection agencies, provide a structured process for:

Preliminary Site Investigation: Identifying potential contamination sources and describing the physical setting. nepc.gov.au

Detailed Site Investigation: Collecting and analyzing soil, water, and air samples to determine the concentrations and distribution of PBBs. nepc.gov.au

Risk Assessment: Evaluating the potential for adverse health and ecological effects based on the level of contamination and potential exposure pathways. nepc.gov.auccme.ca This is not a quantitative risk assessment but a screening tool to prioritize sites. ccme.ca

Remedial Action Planning: Selecting and designing the most appropriate remediation strategy based on the site-specific conditions and cleanup goals. ccme.ca

Implementation and Monitoring: Carrying out the remediation and monitoring its effectiveness over time.

Regulatory frameworks, such as those from the EPA, guide the entire process, from initial assessment to site closure, ensuring that the chosen actions are protective of public health and the environment. epa.sa.gov.au

Development of Sustainable and Eco-Friendly Remediation Technologies

There is a growing emphasis on developing sustainable and "green" remediation technologies that are effective, cost-efficient, and have a minimal environmental footprint. frontiersin.org Bioremediation and phytoremediation are often considered green technologies because they rely on natural processes. mdpi.commdpi.com

Emerging research focuses on:

Nanobioremediation: This innovative approach combines nanotechnology with bioremediation. jmaterenvironsci.com For instance, nanoparticles can be used to enhance the bioavailability of PBBs to microorganisms or to deliver nutrients that stimulate microbial activity. jmaterenvironsci.com

Integrated Approaches: Combining different remediation technologies (e.g., chemical pre-treatment followed by bioremediation) can often be more effective and sustainable than using a single technology. nih.gov

Genetically Engineered Microorganisms: Research is exploring the potential of genetically modifying bacteria to enhance their ability to degrade persistent pollutants like PBBs. core.ac.uk

The ultimate goal is to develop remediation strategies that not only clean up existing contamination but also do so in a way that is economically viable and environmentally responsible. iiardjournals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.